molecular formula C17H17ClO B3023823 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone CAS No. 898788-00-6

3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

Cat. No. B3023823
M. Wt: 272.8 g/mol
InChI Key: ZXAXOZLAGLKGLZ-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the reactants, conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. It includes bond lengths, bond angles, and the shape of the molecule .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

    Nonlinear Optics

    • A compound similar to the one you mentioned, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been studied for its potential applications in nonlinear optics .
    • The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .
    • The excitation energy is observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .
    • The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .

    Green Chemistry

    • A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate has been synthesized via a one-pot sequential strategy under sonication .
    • The single crystal has been investigated using X-ray diffraction analysis .
    • The computed energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) is 4.6548 eV .
  • Organic Synthesis
    • Compounds bearing an isoxazoline moiety are considered a significant class of nitrogen and oxygen atom-containing heterocyclic products .
    • They attract attention from organic and medicinal chemists due to their large spectrum of biological properties such as antibacterial, antimicrobial, anti-inflammatory, anticancer, antidiabetic and anti-Alzheimer effects .
    • A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate has been synthesized via a one-pot sequential strategy under sonication .
    • The single crystal has been investigated using X-ray diffraction analysis .
    • Hydrogen bonding between C–H···O and C–H···N produces a layer structure in the crystal .
    • The computed energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) is 4.6548 eV .

    Electro-Optic Applications

    • A compound similar to the one you mentioned, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been studied for its potential applications in electro-optic devices .
    • The potential applications of the 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
    • The static and dynamic polarizability are found to be many-fold higher than that of urea .
    • The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .

    HDAC Inhibitors

    • A series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs .
    • Saponification and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide, respectively .
    • The model ester was transformed into t .

Safety And Hazards

This involves the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves potential applications and areas of future research for the compound .

properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-3-4-13(2)16(11-12)17(19)10-7-14-5-8-15(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAXOZLAGLKGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587864
Record name 3-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

CAS RN

898788-00-6
Record name 3-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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